molecular formula C7H8N4O2 B12341718 5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione

5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione

Cat. No.: B12341718
M. Wt: 180.16 g/mol
InChI Key: PBUKQHRHRDFQOD-UHFFFAOYSA-N
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Description

5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure that includes both amino and imino groups, as well as a prop-2-ynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione can be achieved through several routes. One common method involves the condensation of 3-(prop-2-ynyl)acetylacetone with guanidine. This reaction typically requires an alkaline solution and proceeds through a series of isomerizations and rearrangements .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. Specific pathways involved may include metabolic and signaling pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione is unique due to its prop-2-ynyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

5-amino-6-imino-3-prop-2-ynyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H8N4O2/c1-2-3-11-6(12)4(8)5(9)10-7(11)13/h1,4H,3,8H2,(H2,9,10,13)

InChI Key

PBUKQHRHRDFQOD-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)C(C(=N)NC1=O)N

Origin of Product

United States

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